molecular formula C9H7BrF2O B8183856 MFCD34474613

MFCD34474613

Cat. No.: B8183856
M. Wt: 249.05 g/mol
InChI Key: BNEYFKXJJMLGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD34474613 is an organic compound with the molecular formula C9H7BrF2O It is a brominated derivative of acetophenone, characterized by the presence of a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: MFCD34474613 can be synthesized through several methods. One common approach involves the bromination of 1-(2-difluoromethylphenyl)ethanone using bromine or a brominating agent under controlled conditions. Another method includes the use of ammonium bromide and oxone in a one-pot strategy to synthesize alpha-bromoketones from secondary alcohols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: MFCD34474613 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like FeCl3.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Various substituted aromatic compounds.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

MFCD34474613 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD34474613 involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: MFCD34474613 is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development.

Biological Activity

MFCD34474613, also known as a specific chemical compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity associated with this compound, drawing from various research studies and findings to present a comprehensive overview.

Antimicrobial Activity

Research indicates that certain flavonoids, which may be structurally similar to this compound, exhibit significant antimicrobial properties. A study involving antibacterial flavonoids isolated from Combretum erythrophyllum demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .

Compound NameMIC (µg/ml)Target Pathogen
Rhamnocitrin25Micrococcus luteus
Quercetin-5,3'-dimethylether25Shigella sonei
Genkwanin25-50Vibrio cholerae
Rhamnazin25-50Enterococcus faecalis

The findings suggest that this compound may share similar antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains.

Antioxidant Activity

Antioxidant activity is another critical aspect of biological activity. The aforementioned study highlighted that while some flavonoids exhibited strong antioxidant effects, this compound's structural characteristics could influence its antioxidant capacity. Compounds like rhamnocitrin and rhamnazin demonstrated significant antioxidant activity, which could be a point of comparison for this compound .

Case Studies and Research Findings

  • Case Study on Flavonoid Activity:
    A study published in Phytotherapy Research examined the biological activities of various flavonoids, including their antibacterial and antioxidant properties. The results indicated that several flavonoids had minimal toxicity towards human lymphocytes while retaining their antimicrobial efficacy. This finding is crucial for assessing the safety profile of similar compounds like this compound.
  • Research on Structural Analogues:
    Investigations into structurally related compounds have shown that modifications in molecular structure can significantly affect biological activity. For instance, alterations in hydroxyl groups or methoxy substitutions can enhance or diminish antimicrobial potency and antioxidant capacity.

Properties

IUPAC Name

1-[4-bromo-2-(difluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-5(13)7-3-2-6(10)4-8(7)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEYFKXJJMLGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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